Cas no 61266-71-5 ((2-methyloxetan-2-yl)methanol)

(2-Methyloxetan-2-yl)methanol is a versatile oxetane derivative characterized by its strained four-membered oxetane ring and hydroxymethyl functional group. This structure imparts high reactivity, making it valuable as a building block in organic synthesis, particularly for polymerization and cross-linking applications. The oxetane ring's ring-opening propensity enables its use in photopolymerization and cationic curing systems, enhancing material properties such as adhesion and hardness. Its polar hydroxyl group further facilitates derivatization or incorporation into polyols for polyurethane formulations. The compound's stability under storage conditions and compatibility with various reaction conditions underscore its utility in advanced material science and specialty chemical synthesis.
(2-methyloxetan-2-yl)methanol structure
(2-methyloxetan-2-yl)methanol structure
商品名:(2-methyloxetan-2-yl)methanol
CAS番号:61266-71-5
MF:C5H10O2
メガワット:102.1317
MDL:MFCD00078302
CID:486526
PubChem ID:3898924

(2-methyloxetan-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • 2-Oxetanemethanol, 2-methyl-
    • (2-Methyloxetan-2-yl)methanol
    • 2-methyl-2-hydroxymethyloxetane
    • 3-methyl-3-oxetanmethanol
    • AC1MZJ1C
    • CTK2E3753
    • HT813
    • I14-20468
    • SureCN2810066
    • FT-0769300
    • MFCD31926888
    • DTXSID00397841
    • 61266-71-5
    • SCHEMBL2810066
    • CS-0183569
    • AKOS006273848
    • SY344606
    • EN300-2517107
    • MFCD00078302
    • SY076476
    • AMY5672
    • SY344605
    • MFCD31926887
    • AS-46485
    • CS1015
    • (S)-(2-Methyloxetan-2-yl)methanol
    • DB-003291
    • (2-methyloxetan-2-yl)methanol
    • MDL: MFCD00078302
    • インチ: InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3
    • InChIKey: SHSBMPDSSWZEPU-UHFFFAOYSA-N
    • ほほえんだ: CC1(CO)CCO1

計算された属性

  • せいみつぶんしりょう: 102.0681
  • どういたいしつりょう: 102.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 72.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46

(2-methyloxetan-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1332-1G
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
1g
¥ 4,798.00 2023-04-03
eNovation Chemicals LLC
D623226-1G
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
1g
$900 2024-07-21
eNovation Chemicals LLC
D623226-10G
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
10g
$4510 2024-07-21
Alichem
A449042265-1g
(2-Methyloxetan-2-yl)methanol
61266-71-5 95%
1g
$1318.68 2023-09-01
TRC
B497180-2.5mg
(2-methyloxetan-2-yl)methanol
61266-71-5
2.5mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
D623226-100mg
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
100mg
$235 2024-07-21
eNovation Chemicals LLC
D623226-250MG
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
250mg
$360 2024-07-21
eNovation Chemicals LLC
D623226-500MG
(2-methyloxetan-2-yl)methanol
61266-71-5 97%
500mg
$600 2024-07-21
Chemenu
CM283962-100mg
(2-Methyloxetan-2-yl)methanol
61266-71-5 95%
100mg
$*** 2023-05-30
Enamine
EN300-2517107-1.0g
(2-methyloxetan-2-yl)methanol
61266-71-5 95%
1.0g
$785.0 2024-06-19

(2-methyloxetan-2-yl)methanol 関連文献

(2-methyloxetan-2-yl)methanolに関する追加情報

(2-methyloxetan-2-yl)methanol (CAS No. 61266-71-5): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

(2-methyloxetan-2-yl)methanol, also known by its CAS number 61266-71-5, is a versatile organic compound that has gained significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers with a wide range of biological activities and synthetic utilities.

The molecular formula of (2-methyloxetan-2-yl)methanol is C5H10O2, and its molecular weight is approximately 102.13 g/mol. The compound features a methyloxetane ring with a hydroxymethyl substituent, which imparts unique chemical reactivity and functional versatility. The presence of the hydroxyl group makes it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds.

In terms of physical properties, (2-methyloxetan-2-yl)methanol is a colorless liquid with a boiling point of around 95°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification processes.

The synthesis of (2-methyloxetan-2-yl)methanol can be achieved through several routes, including the ring-opening polymerization of epoxides followed by selective hydrolysis or the direct synthesis from alcohols and ketones using transition metal catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for its production, such as using biocatalysts or microwave-assisted synthesis.

In the realm of pharmaceutical research, (2-methyloxetan-2-yl)methanol has shown promise as a key intermediate in the synthesis of drugs targeting various diseases. For instance, it has been utilized in the development of novel antiviral agents, particularly those targeting RNA viruses such as influenza and hepatitis C. The oxetane ring structure provides a rigid scaffold that can enhance the binding affinity and selectivity of drug molecules to their target proteins.

Additionally, (2-methyloxetan-2-yl)methanol has been explored for its potential use in the treatment of neurological disorders. Studies have demonstrated that derivatives of this compound can cross the blood-brain barrier efficiently, making them suitable candidates for the development of central nervous system (CNS) drugs. The ability to modulate specific neurotransmitter systems while maintaining low toxicity profiles is a significant advantage in this context.

Beyond its pharmaceutical applications, (2-methyloxetan-2-yl)methanol has found utility in materials science. Its unique combination of rigidity and functional groups makes it an excellent monomer for the preparation of polymers with tailored properties. For example, copolymers containing this monomer have been used to create biodegradable materials for environmental applications and drug delivery systems with controlled release profiles.

The environmental impact of chemicals is an increasingly important consideration in their development and use. Research on the biodegradability and ecotoxicity of (2-methyloxetan-2-yl)methanol has shown that it exhibits low toxicity to aquatic organisms and can be degraded under aerobic conditions. This makes it a more sustainable choice compared to some traditional organic solvents and intermediates.

In conclusion, (2-methyloxetan-2-yl)methanol (CAS No. 61266-71-5) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features, synthetic versatility, and favorable physical properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in various scientific fields.

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